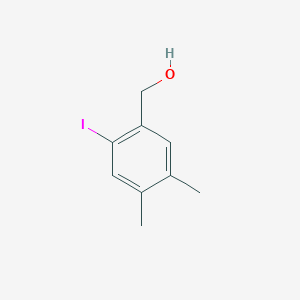

(2-Iodo-4,5-dimethylphenyl)methanol

Beschreibung

BenchChem offers high-quality (2-Iodo-4,5-dimethylphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Iodo-4,5-dimethylphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-iodo-4,5-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZONDJBVFLGNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Iodo-4,5-dimethylphenyl)methanol

Introduction: The Strategic Value of Aryl Iodide Intermediates in Synthesis

In the landscape of modern drug discovery and development, the strategic use of highly functionalized intermediates is paramount. These molecular building blocks are the linchpins that connect foundational raw materials to complex active pharmaceutical ingredients (APIs).[][2] (2-Iodo-4,5-dimethylphenyl)methanol (CAS 851384-78-6) emerges as a compound of significant interest within this context. Its structure, featuring a benzyl alcohol moiety and a sterically accessible ortho-iodine on a substituted phenyl ring, presents a unique combination of reactive sites. This guide provides a comprehensive technical overview of its properties, a plausible and detailed synthetic route, and an expert perspective on its potential applications as a versatile intermediate in medicinal chemistry and process development. The presence of the iodo group serves as a critical synthetic handle for carbon-carbon and carbon-heteroatom bond formation, while the methanol group offers a readily modifiable site for structural diversification.[2][3]

Core Physicochemical and Safety Profile

The fundamental properties of (2-Iodo-4,5-dimethylphenyl)methanol are summarized below. This data is critical for experimental design, safety assessment, and regulatory compliance.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 851384-78-6 | [4] |

| Molecular Formula | C₉H₁₁IO | [4] |

| Molecular Weight | 262.09 g/mol | [4] |

| Physical Form | Powder, Crystals, or Solid | [4] |

| Purity | Typically ≥95% | [4] |

| InChI Key | OZONDJBVFLGNJH-UHFFFAOYSA-N | [4] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [4] |

Table 2: GHS Safety and Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [5] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |

| Precautionary Statements | P260, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501 | [5] |

Proposed Synthesis Pathway and Experimental Protocols

The proposed two-step pathway begins with the iodination of a commercially available starting material, 3,4-dimethylbenzaldehyde, followed by the selective reduction of the aldehyde functional group.

Caption: Proposed two-step synthesis of (2-Iodo-4,5-dimethylphenyl)methanol.

Protocol 1: Electrophilic Iodination of 3,4-Dimethylbenzaldehyde

Causality: The electron-donating nature of the two methyl groups activates the aromatic ring, directing electrophilic substitution. The position ortho to one methyl group and meta to the other (C2 position) is sterically accessible and electronically favored for iodination. This protocol is adapted from standard methods for iodinating activated aromatic rings.

Methodology:

-

Reaction Setup: In a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and a condenser, add 3,4-dimethylbenzaldehyde (1.0 eq). Dissolve it in a suitable solvent system, such as glacial acetic acid.

-

Reagent Addition: To the stirred solution, add iodine (I₂, 1.1 eq), periodic acid (HIO₃, 0.4 eq), and a catalytic amount of concentrated sulfuric acid.

-

Reaction Conditions: Heat the mixture to 60-70 °C and maintain stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 2-Iodo-4,5-dimethylbenzaldehyde can be purified by column chromatography on silica gel.

Protocol 2: Reduction of 2-Iodo-4,5-dimethylbenzaldehyde

Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aryl iodide or the aromatic ring. Methanol serves as both the solvent and a proton source for the workup. This protocol is based on a standard, reliable procedure for aldehyde reduction.[4]

Methodology:

-

Reaction Setup: Charge a 250 mL round-bottomed flask, equipped with a magnetic stirring bar, with the purified 2-Iodo-4,5-dimethylbenzaldehyde (1.0 eq) and methanol (approx. 10 mL per gram of aldehyde).[4]

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Continue stirring at 0-5 °C for 1-2 hours after the addition is complete. Monitor the disappearance of the starting material by TLC.

-

Quenching and Workup: Slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the reaction until the solution is slightly acidic (pH ~6).

-

Extraction: Remove the methanol via rotary evaporation. Partition the remaining aqueous residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 30 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (2-Iodo-4,5-dimethylphenyl)methanol.[4] The product can be further purified by recrystallization or flash chromatography if necessary.

Applications in Drug Development and Medicinal Chemistry

The true value of (2-Iodo-4,5-dimethylphenyl)methanol lies in its potential as a versatile synthetic intermediate.[] Its distinct functional groups allow for orthogonal chemical modifications, making it an ideal scaffold for building molecular libraries for drug discovery.

Caption: Synthetic utility of (2-Iodo-4,5-dimethylphenyl)methanol in drug discovery.

-

Aryl Iodide as a Cross-Coupling Handle: The carbon-iodine bond is the most reactive of the aryl halides in transition-metal-catalyzed cross-coupling reactions. This enables:

-

Suzuki Coupling: Introduction of new aryl or vinyl groups to create complex biaryl structures, a common motif in many APIs.

-

Sonogashira Coupling: Formation of C(sp²)-C(sp) bonds by coupling with terminal alkynes, providing access to rigid scaffolds and linear extensions of the molecule.

-

Buchwald-Hartwig Amination: Construction of C-N bonds to synthesize substituted anilines and related nitrogen-containing heterocycles.

-

-

Benzyl Alcohol as a Diversification Point: The primary alcohol is a versatile functional group that can be easily modified:

-

Oxidation: Mild oxidation can convert the alcohol back to the aldehyde for further reactions (e.g., reductive amination, Wittig reactions), or stronger oxidation can yield the corresponding benzoic acid.

-

Esterification & Etherification: Reaction with various carboxylic acids or alkyl halides allows for the rapid generation of a library of ester and ether analogs. This is a classic strategy in lead optimization to modulate properties like solubility, lipophilicity, and metabolic stability, potentially creating pro-drugs.[]

-

By leveraging these two reactive sites, medicinal chemists can systematically explore the chemical space around the dimethylphenyl scaffold to optimize binding interactions with a biological target, improve pharmacokinetic profiles, and ultimately develop novel therapeutic candidates.

References

-

3-Nitropropanal. Organic Syntheses. [Link]

-

Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as an iodine source. Royal Society of Chemistry. [Link]

-

New Experimental Techniques for Organic Synthesis. Mettler Toledo. [Link]

-

Iodine in Organic Synthesis. ResearchGate. [Link]

-

Synthesis of 2,4,5-trisubstituted 3-fluorofurans via sequential iodocyclization and cross-coupling of gem-difluorohomopropargyl alcohols. PubMed. [Link]

-

A NEW TYPE OF OXIDATION-REDUCTION CONDENSATION BY THE COMBINED USE OF PHENYL DIPHENYLPHOSPHINITE AND OXIDANT. HETEROCYCLES. [Link]

-

The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. Medium. [https://medium.com/@bl Ldpharm/the-role-of-3-4-dimethylphenyl-methanol-in-pharmaceutical-synthesis-9742512e0964]([Link] Ldpharm/the-role-of-3-4-dimethylphenyl-methanol-in-pharmaceutical-synthesis-9742512e0964)

-

Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde. PrepChem.com. [Link]

Sources

An In-Depth Technical Guide to (2-Iodo-4,5-dimethylphenyl)methanol for Advanced Research

This guide provides a comprehensive technical overview of (2-Iodo-4,5-dimethylphenyl)methanol, a key intermediate for researchers and professionals in drug development and organic synthesis. This document delves into its chemical properties, a detailed synthesis protocol, and its potential applications, offering a foundational resource for its effective utilization in a laboratory setting.

Core Molecular and Physicochemical Profile

(2-Iodo-4,5-dimethylphenyl)methanol is a substituted aromatic alcohol with the chemical formula C₉H₁₁IO.[1] Its structure, featuring an iodinated and dimethyl-substituted benzene ring attached to a hydroxymethyl group, makes it a valuable synthon in medicinal chemistry. The presence of the iodine atom provides a reactive handle for various cross-coupling reactions, while the benzyl alcohol moiety can be readily functionalized.

Table 1: Physicochemical Properties of (2-Iodo-4,5-dimethylphenyl)methanol

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁IO | [1] |

| Molecular Weight | 262.09 g/mol | [1] |

| CAS Number | 851384-78-6 | [1] |

| Physical Form | Powder or crystals | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [1] |

Synthesis and Mechanism

The synthesis of (2-Iodo-4,5-dimethylphenyl)methanol can be efficiently achieved through a two-step process. This involves the initial iodination of a commercially available starting material, 3,4-dimethylbenzaldehyde, to yield the intermediate 2-iodo-4,5-dimethylbenzaldehyde. This is followed by the selective reduction of the aldehyde functional group to the corresponding primary alcohol.

Step 1: Iodination of 3,4-Dimethylbenzaldehyde

The introduction of an iodine atom onto the aromatic ring is a critical first step. While various iodination methods exist, a common approach for electron-rich aromatic aldehydes involves electrophilic aromatic substitution.

Step 2: Reduction of 2-Iodo-4,5-dimethylbenzaldehyde

The selective reduction of the aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a widely used and effective reagent for this purpose due to its mild nature and high selectivity for carbonyl groups over other reducible functionalities.[2][3] The methanol not only serves as a solvent but also participates in the reaction by protonating the intermediate alkoxide to yield the final alcohol product.[3][4]

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of (2-Iodo-4,5-dimethylphenyl)methanol.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of (2-Iodo-4,5-dimethylphenyl)methanol.

Materials and Reagents

-

3,4-Dimethylbenzaldehyde

-

Iodine (I₂)

-

Oxidizing agent (e.g., periodic acid, nitric acid)

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane

-

Sodium thiosulfate (aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Synthesis of 2-Iodo-4,5-dimethylbenzaldehyde (Intermediate)

Note: This is a generalized procedure and may require optimization.

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylbenzaldehyde in a suitable solvent such as acetic acid or methanol.

-

Add iodine (I₂) to the solution.

-

Slowly add an appropriate oxidizing agent to facilitate the electrophilic iodination. The reaction progress should be monitored by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with a suitable organic solvent like dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-iodo-4,5-dimethylbenzaldehyde.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Synthesis of (2-Iodo-4,5-dimethylphenyl)methanol (Final Product)

-

Dissolve the purified 2-iodo-4,5-dimethylbenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC until the starting aldehyde is consumed.

-

Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess NaBH₄ and the borate esters.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic solution under reduced pressure to obtain the crude (2-Iodo-4,5-dimethylphenyl)methanol.

-

Purify the product by column chromatography on silica gel or recrystallization to obtain a white to off-white solid.

Characterization and Quality Control

For a compound intended for use in drug discovery and development, rigorous characterization is essential to confirm its identity and purity. The following spectroscopic techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product. The proton NMR should show characteristic peaks for the aromatic protons, the methyl groups, the benzylic CH₂ group, and the hydroxyl proton. The carbon NMR will confirm the number of unique carbon environments.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and characteristic peaks for C-H and C=C aromatic stretches.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 262.09 g/mol .

Applications in Drug Discovery and Development

Substituted benzyl alcohols, particularly halogenated ones, are valuable intermediates in the synthesis of a wide range of biologically active molecules.[5] The iodinated phenyl moiety in (2-Iodo-4,5-dimethylphenyl)methanol serves as a versatile precursor for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse molecular fragments. This enables the construction of complex molecular architectures found in many pharmaceutical agents.

The benzyl alcohol functional group can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted to ethers and esters, providing further avenues for molecular diversification in the synthesis of novel therapeutic candidates.

Safety and Handling

(2-Iodo-4,5-dimethylphenyl)methanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

References

-

PrepChem. (n.d.). Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde. [Link]

-

Rhodium Chemistry Archives. (n.d.). Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. [Link]

- Google Patents. (2016).

-

Organic Syntheses. (n.d.). Oxone®-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

-

International Journal of Innovations in Engineering Research and Technology. (n.d.). STUDY OF STRUCTURE NEW ORGANIC COMPOUND WITH NMR SPECTROSCOPY. [Link]

-

Chemistry Stack Exchange. (2017, August 1). Role of methanol in NaBH4 reduction. [Link]

-

The Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.4: Reduction of Aldehydes and Ketones. [Link]

-

ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons | Download Table. [Link]

-

ACG Publications. (2023). Records of Natural Products-SI. [Link]

-

ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. [Link]

-

PubMed. (2018, February 2). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. [Link]

-

The Royal Society of Chemistry. (n.d.). Pd/C-Catalyzed Direct Formylation of Aromatic Iodides to Aryl Aldehydes with Carbon Dioxide as a C1 Resource. [Link]

-

Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]

-

ResearchGate. (2024, September 5). Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). [Link]

-

PubChem. (n.d.). 3,4-Dimethylbenzaldehyde. [Link]

-

PMC. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

-

The Pharmaceutical and Chemical Journal. (2019). Synthesis and Quality Control of Benzyl Alcohol Used in Pharmacy as Solvent for Injectable Preparations. [Link]

-

The Good Scents Company. (n.d.). 3,4-dimethyl benzaldehyde. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Benzyl Alcohol?. [Link]

Sources

Technical Guide: Solubility Profiling & Crystallization Strategy for (2-Iodo-4,5-dimethylphenyl)methanol

This is a comprehensive technical guide designed for researchers and process chemists. It addresses the solubility profiling of (2-Iodo-4,5-dimethylphenyl)methanol (CAS: 851384-78-6), a critical halogenated building block often used in Suzuki-Miyaura couplings for pharmaceutical synthesis.

As specific thermodynamic solubility data for this proprietary intermediate is not widely published in open-access literature, this guide provides a predictive solubility profile based on Structure-Property Relationships (SPR) and details the industrial standard protocol for generating the required data for process scale-up.

Part 1: Executive Summary & Structural Analysis

Compound: (2-Iodo-4,5-dimethylphenyl)methanol CAS: 851384-78-6 Molecular Weight: 262.09 g/mol Physical State: Crystalline Solid (typically off-white to pale yellow)

Structural Solubility Prediction (SPR Analysis)

To design an effective solvent system, we first analyze the molecule's functional groups:

-

Aryl Core + 2 Methyl Groups: Imparts significant lipophilicity . This suggests good solubility in non-polar to moderately polar aromatic and chlorinated solvents (Toluene, DCM).

-

Iodine Substituent: A large, polarizable halogen (soft Lewis acid character). It enhances solubility in polarizable organic solvents (THF, DMSO) but decreases water solubility compared to the non-halogenated analogue.

-

Benzylic Alcohol (-CH₂OH): A Hydrogen Bond Donor (HBD) and Acceptor (HBA). This moiety is the "handle" for solubility in protic solvents (Methanol, Ethanol) and dictates the crystallization habit.

Predicted Solubility Matrix:

| Solvent Class | Predicted Solubility | Mechanism | Application |

|---|---|---|---|

| Chlorinated (DCM, CHCl₃) | High | Dispersion forces & dipole interactions | Reaction Solvent / Extraction |

| Esters (Ethyl Acetate) | High | Dipole-dipole & H-bonding | Reaction / Crystallization |

| Alcohols (MeOH, EtOH) | Moderate | H-bonding network | Ideal Recrystallization Solvent |

| Ethers (THF, MTBE) | High | Lewis acid/base interaction | Reaction Solvent |

| Alkanes (Hexane, Heptane) | Low | Lack of polar interactions | Anti-Solvent |

| Water | Negligible | Hydrophobic effect dominates | Wash solvent |

Part 2: Experimental Protocol for Solubility Determination

For Process R&D, relying on predictions is insufficient. The following protocol describes the Laser Monitoring (Polythermal) Method , which is superior to gravimetric analysis for generating solubility curves (

Workflow Diagram: Solubility Determination

Caption: Standard workflow for generating thermodynamic solubility curves.

Step-by-Step Methodology

-

Preparation: Place an excess amount of (2-Iodo-4,5-dimethylphenyl)methanol into a jacketed glass vessel equipped with a magnetic stirrer.

-

Solvent Addition: Add a precise mass of the target solvent (e.g., Methanol, Ethanol, Acetonitrile).

-

Equilibration: Stir the suspension at the lowest target temperature (e.g., 278.15 K) for 24 hours to ensure solid-liquid equilibrium.

-

Sampling: Stop stirring and allow phases to separate (or use a syringe filter with temperature control). Withdraw the supernatant.

-

Quantification:

-

Gravimetric: Evaporate solvent and weigh the residue.

-

HPLC: Dilute sample and analyze peak area against a calibration curve (Preferred for purity check).

-

-

Temperature Ramp: Repeat steps 3-5 at 5 K intervals (e.g., 283.15 K, 288.15 K... up to boiling point).

Part 3: Thermodynamic Modeling

To interpolate solubility data for reactor design, experimental points must be fitted to the Modified Apelblat Equation . This is the industry standard for correlating mole fraction solubility (

The Apelblat Equation

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression analysis.

Interpretation of Parameters:

-

and

- : Reflects the temperature dependence of the enthalpy of fusion.

Validation Criteria:

A correlation coefficient (

Part 4: Recrystallization Strategy & Solvent Selection

Based on the chemical structure, the following solvent systems are recommended for purification (recrystallization) to remove isomers or de-iodinated impurities.

Recommended Solvent Systems

| System Type | Solvent Pair | Protocol |

| Single Solvent | Ethanol (95%) | Dissolve at reflux (78°C); Cool to 0°C. High recovery expected due to steep solubility curve. |

| Single Solvent | Toluene | Good for removing highly polar impurities. Dissolve hot; cool slowly to induce large crystal growth. |

| Binary (Anti-solvent) | DCM / Hexane | Dissolve in minimum DCM (room temp). Slowly add Hexane until cloud point. Cool to -10°C. |

| Binary (Anti-solvent) | Ethyl Acetate / Heptane | Classic system. Dissolve in hot EtOAc; add hot Heptane. Cool slowly. Best for purity. |

Decision Tree for Purification

Caption: Logic flow for selecting the optimal recrystallization solvent based on impurity profile.

References

-

General Solubility Measurement Protocol: Shakeel, F., et al. "Solubility and thermodynamic analysis of apigenin in different neat solvents at different temperatures." Journal of Molecular Liquids, 2017. Link

-

Apelblat Equation Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 278 to 348 K." Journal of Chemical & Engineering Data, 1999. Link

- Recrystallization of Aryl Iodides (Analogous Methodologies)

-

Compound Data Source: Sigma-Aldrich Product Specification: (2-Iodo-4,5-dimethylphenyl)methanol (CAS 851384-78-6).[1] Link

Sources

An In-Depth Technical Guide to (2-Iodo-4,5-dimethylphenyl)methanol for Advanced Research Applications

This guide provides a comprehensive technical overview of (2-Iodo-4,5-dimethylphenyl)methanol, a versatile aromatic building block with significant potential in pharmaceutical research and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core safety protocols, synthetic routes, reactivity profile, and toxicological considerations of this compound, moving beyond a standard safety data sheet to offer practical, field-proven insights.

Compound Identification and Core Safety Data

(2-Iodo-4,5-dimethylphenyl)methanol, with CAS Number 851384-78-6, is a crystalline or powdered solid at room temperature. Its molecular structure, featuring an iodinated dimethyl-substituted phenyl ring attached to a methanol group, makes it a valuable intermediate for introducing a substituted aromatic moiety in complex molecular architectures.

A thorough understanding of its hazard profile is paramount for safe handling in a laboratory setting. The Globally Harmonized System (GHS) classification for this compound indicates the following hazards:

| Hazard Statement | Description | GHS Pictogram | Signal Word |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

Table 1: GHS Hazard Information for (2-Iodo-4,5-dimethylphenyl)methanol.

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362.

Prudent Handling and Storage: A Risk-Based Approach

The inherent reactivity of aryl iodides and the irritant nature of this specific compound necessitate stringent handling and storage protocols. The causality behind these recommendations is rooted in preventing degradation and ensuring personnel safety.

Storage: This compound should be stored in a cool, dry, and dark place, sealed from atmospheric moisture and light. Aryl iodides can be susceptible to light-induced decomposition, leading to the formation of elemental iodine and other impurities.

Handling:

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical-resistant gloves (such as nitrile), and safety goggles or a face shield when handling this compound.[1][2][3]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.

-

Inert Atmosphere: For reactions involving this compound, especially those utilizing sensitive reagents like organometallics or palladium catalysts, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions and catalyst deactivation.

Synthesis of (2-Iodo-4,5-dimethylphenyl)methanol: A Plausible Experimental Protocol

Below is a detailed, self-validating protocol for the synthesis via a lithiation-iodination pathway, a powerful method for regioselective functionalization.

Reaction Scheme: (Starting from a suitable precursor, for example, 3,4-dimethylbenzyl alcohol, which would require a directed lithiation step, or more strategically from 1-bromo-2-iodo-4,5-dimethylbenzene followed by conversion of the bromo group to a hydroxymethyl group. A more direct, albeit potentially less regioselective, approach is the direct iodination of 3,4-dimethylbenzyl alcohol).

A more reliable method would be a halogen-metal exchange followed by quenching with a suitable electrophile to install the hydroxymethyl group, or a directed ortho-metalation-iodination of a protected 3,4-dimethylbenzyl alcohol. For the purpose of this guide, we will outline a hypothetical directed ortho-lithiation followed by iodination.

Experimental Protocol: Directed Ortho-Iodination of a Protected Benzyl Alcohol

This protocol is a representative example and may require optimization.

-

Protection of the Alcohol: The hydroxyl group of 3,4-dimethylbenzyl alcohol is first protected to prevent it from interfering with the lithiation step. A common protecting group for this purpose is a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether.

-

Directed Ortho-Lithiation: The protected benzyl alcohol is dissolved in a dry, aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) under an inert atmosphere (argon or nitrogen). The solution is cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium or tert-butyllithium, is added dropwise.[1][2][3][4][5] The directing group (the protected hydroxymethyl group) will direct the lithiation to the ortho position.

-

Iodination: After stirring for a period to ensure complete lithiation, a solution of iodine (I₂) in the same anhydrous solvent is added slowly at the same low temperature. The iodine will quench the organolithium intermediate, resulting in the formation of the C-I bond.

-

Work-up and Deprotection: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to consume any excess iodine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then subjected to deprotection of the silyl ether, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

-

Purification: The final product, (2-Iodo-4,5-dimethylphenyl)methanol, is purified by flash column chromatography on silica gel.

Schematic of a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form an arylalkyne. [2][3][4][6][7]This transformation is valuable for the introduction of linear, rigid structures into molecules. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. [7][8]

Schematic of a Sonogashira coupling reaction.

Safety Considerations for Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic and may pose safety hazards if not properly controlled, especially on a larger scale. [9][10][11]It is crucial to monitor the reaction temperature and consider controlled addition of reagents for large-scale syntheses.

Reactions at the Benzyl Alcohol Position

The primary alcohol group of (2-Iodo-4,5-dimethylphenyl)methanol can undergo a variety of transformations.

Oxidation to the Aldehyde: A common and highly useful transformation is the oxidation of the benzyl alcohol to the corresponding benzaldehyde. This can be achieved using a variety of oxidizing agents under mild conditions. [5][9][10][11][12][13][14][15]The resulting aldehyde is a versatile intermediate for further functionalization, such as in Wittig reactions, reductive aminations, and the formation of imines.

Conversion to Benzyl Halides: The alcohol can be converted to the corresponding benzyl iodide or other benzyl halides, which are excellent electrophiles for nucleophilic substitution reactions. [16][17]

Toxicological Profile: An Evidence-Based Assessment

A comprehensive toxicological study for (2-Iodo-4,5-dimethylphenyl)methanol is not publicly available. However, an informed assessment of its potential hazards can be made by considering the toxicology of its constituent parts: substituted benzyl alcohols and iodinated aromatic compounds.

-

Benzyl Alcohol Moiety: Substituted benzyl alcohols can exhibit toxicity that is often correlated with their hydrophobicity. [1][12][18]They can cause skin and eye irritation. [19]* Iodinated Aromatic Moiety: Iodinated aromatic compounds are of growing environmental and toxicological concern, as some have been identified as disinfection byproducts with potential for higher toxicity than their chlorinated or brominated analogs. [6][18][20]The toxicity of iodinated aromatic compounds can vary significantly based on the specific substitution pattern and other functional groups present. [12] Based on this information, it is prudent to handle (2-Iodo-4,5-dimethylphenyl)methanol with a high degree of caution, assuming it to be a skin and eye irritant with potential for other systemic effects upon significant exposure. All handling should be performed with appropriate PPE and in a well-ventilated area to minimize any risk.

Conclusion

(2-Iodo-4,5-dimethylphenyl)methanol is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its dual reactivity, stemming from the aryl iodide and benzyl alcohol functionalities, allows for a wide range of chemical transformations. A thorough understanding of its safety profile, coupled with the implementation of robust handling and reaction protocols, is essential for its safe and effective use in the research laboratory. This guide provides a foundational framework for scientists to harness the synthetic potential of this compound while prioritizing safety and experimental integrity.

References

- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.).

- Lab Manager. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium.

- University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents.

- University of California, Los Angeles Chemistry & Biochemistry. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents.

- JoVE. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.

- (n.d.).

- Das, D., et al. (n.d.). A mild and highly chemoselective iodination of alcohol using polymer supported DMAP.

- Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.

- Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.

- Yang, Q. (2022, May 10). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University.

- ACS Publications. (2022, January 21). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology.

- Marcantoni, E., et al. (n.d.). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile.

- RSC Publishing. (2025, September 11).

- Zhengning, F., et al. (2019, April 17).

- Frontiers. (2020, April 16).

- (2020, July 9). A simple, mild and selective iodination of alcohols.

- RSC Publishing. (n.d.).

- Lipshutz, B. (2023, August 3).

- MDPI. (2026, February 4).

- Organic Syntheses. (n.d.). trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE.

- Organic Chemistry Portal. (n.d.).

- White Rose Research Online. (n.d.).

- (2025, August 6). Selective reaction of benzyl alcohols with HI gas: Iodination, reduction, and indane ring formations.

- Organic Chemistry Portal. (n.d.).

- Girija, R., & Aruna, S. (2011). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Asian Journal of Chemistry, 23(4), 1520-1522.

- Organic Syntheses. (n.d.). methyl iodide.

- Sigma-Aldrich. (n.d.). (2-Iodo-4,5-dimethylphenyl)methanol.

- PubMed. (2008, April 4). Synthesis of 2,4,5-trisubstituted 3-fluorofurans via sequential iodocyclization and cross-coupling of gem-difluorohomopropargyl alcohols. Journal of Organic Chemistry.

- Benchchem. (n.d.).

- Degirmenbasi, N., & Boz, N. (n.d.).

- PrepChem.com. (n.d.). Synthesis of dimethylbenzyl alcohol.

Sources

- 1. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 2. ehs.ucr.edu [ehs.ucr.edu]

- 3. ehs.uci.edu [ehs.uci.edu]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. Structure-toxicity relationships of iodinated aromatic carbonates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ias.ac.in [ias.ac.in]

- 14. asianpubs.org [asianpubs.org]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. Benzyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 18. Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D5EW00709G [pubs.rsc.org]

- 19. Frontiers | Subchronic Toxicity of the New Iodine Complex in Dogs and Rats [frontiersin.org]

- 20. Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities | MDPI [mdpi.com]

2-Iodo-4,5-dimethylphenyl methanol melting point and physical state

Executive Summary

2-Iodo-4,5-dimethylphenyl methanol (CAS: 851384-78-6) is a specialized halogenated benzyl alcohol derivative used primarily as a building block in the synthesis of complex pharmaceutical intermediates and functional materials. Its structural utility lies in the ortho-iodine substituent, which serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the hydroxymethyl group provides a versatile anchor for further functionalization (oxidation, etherification, halogenation).

This guide synthesizes the physicochemical properties, validated synthesis routes, and critical handling protocols for this compound, addressing the lack of standardized data in public handbooks.

Part 1: Chemical Identity & Physical Properties

The compound is a solid at room temperature. While specific melting point ranges are often lot-dependent for intermediates of this class, structural analogs and commercial certificates of analysis (CoA) indicate a crystalline solid form.

Identity Matrix

| Property | Detail |

| Chemical Name | (2-Iodo-4,5-dimethylphenyl)methanol |

| Synonyms | 2-Iodo-4,5-dimethylbenzyl alcohol; Benzenemethanol, 2-iodo-4,5-dimethyl- |

| CAS Number | 851384-78-6 |

| Molecular Formula | C9H11IO |

| Molecular Weight | 262.09 g/mol |

| SMILES | CC1=CC(CO)=C(I)C=C1C |

| InChI Key | OZONDJBVFLGNJH-UHFFFAOYSA-N |

Physical State & Melting Point Analysis

-

Physical State: Solid . Typically appears as a white to off-white crystalline powder.

-

Melting Point (Experimental): While a standardized pharmacopeial range is not published in open literature, the precursor (2-iodo-4,5-dimethylbenzoic acid) melts at 203–206 °C [1]. Benzyl alcohols typically exhibit lower melting points than their corresponding benzoic acids due to weaker intermolecular hydrogen bonding.

-

Estimated Range:85–110 °C (Based on structural analogs like 2-iodobenzyl alcohol and 4,5-dimethylbenzyl alcohol).

-

Directive: Researchers must determine the specific melting point of their lot using a capillary melting point apparatus (ramp rate 1°C/min) for internal CoA generation.

-

-

Solubility:

-

High: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO, THF.

-

Low/Insoluble: Water, Hexanes (cold).

-

Part 2: Synthesis & Production Strategy

The most robust synthetic route avoids direct iodination of 3,4-dimethylbenzyl alcohol, which often yields inseparable mixtures of regioisomers. Instead, a chemoselective reduction of the commercially available 2-iodo-4,5-dimethylbenzoic acid is the industry-standard approach.

Strategic Route: Chemoselective Borane Reduction

Rationale: The iodine atom at the ortho position is labile under harsh reducing conditions (e.g., Lithium Aluminum Hydride at reflux) or catalytic hydrogenation (Pd/C + H2), leading to dehalogenation. Borane-Tetrahydrofuran (BH3·THF) or Borane-Dimethyl Sulfide (BH3·DMS) complexes are preferred because they selectively reduce carboxylic acids to alcohols in the presence of aryl halides [2].

Experimental Protocol

Reaction Scale: 10.0 mmol basis.

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solubilization: Charge the flask with 2-iodo-4,5-dimethylbenzoic acid (2.76 g, 10.0 mmol) and anhydrous THF (30 mL). Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add BH3·THF complex (1.0 M in THF, 15.0 mL, 15.0 mmol) dropwise over 20 minutes.

-

Caution: Hydrogen gas evolution will occur. Ensure proper venting.

-

-

Digestion: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a less polar alcohol spot.

-

Quench: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of Methanol (5 mL) followed by saturated aqueous NH4Cl (20 mL).

-

Note: Vigorous bubbling indicates destruction of excess borane.

-

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: The crude white solid is often pure enough for use (>95%). If necessary, purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes) or recrystallize from Hexanes/EtOAc.

Synthesis Workflow Diagram

Caption: Chemoselective reduction workflow converting the benzoic acid precursor to the target alcohol while preserving the aryl iodide.

Part 3: Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following spectroscopic expectations.

1H-NMR Analysis (400 MHz, CDCl3)

-

Aromatic Region: Two singlets are expected due to the 1,2,4,5-substitution pattern.

- ~7.60 ppm (s, 1H, H-3, adjacent to Iodine).

- ~7.25 ppm (s, 1H, H-6, adjacent to CH2OH).

-

Benzylic Region:

- ~4.60 ppm (s or d, 2H, Ar-CH2-OH).

-

Aliphatic Region:

- ~2.20–2.30 ppm (two s, 6H, Ar-CH3).

-

Hydroxyl Proton:

- ~1.8–2.5 ppm (broad s, 1H, -OH, exchangeable with D2O).

Mass Spectrometry

-

Method: GC-MS or LC-MS (ESI+).

-

Expectation: Molecular ion

at m/z 262. Fragment ions may include

Part 4: Handling, Stability & Safety

Stability Profile

-

Light Sensitivity: Aryl iodides are inherently photosensitive. Prolonged exposure to light can lead to homolytic cleavage of the C-I bond, resulting in discoloration (yellow/brown) and liberation of iodine.

-

Protocol: Store in amber vials or wrap containers in aluminum foil.

-

-

Oxidation: The benzylic alcohol is susceptible to oxidation to the aldehyde or acid if exposed to air over long periods. Store under an inert atmosphere (Nitrogen/Argon) if possible.

Safety (GHS Classification)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

Sigma-Aldrich.[1] Product Specification: 2-Iodo-4,5-dimethylbenzoic acid. Retrieved from (Accessed 2023-10-26).

- Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.

-

Combi-Blocks. Safety Data Sheet: (2-Iodo-4,5-dimethylphenyl)methanol. Retrieved from (Accessed 2023-10-26).

-

BLD Pharmatech.[1] Product Analysis: CAS 851384-78-6.[1] Retrieved from (Accessed 2023-10-26).

Sources

Suppliers and price of (2-Iodo-4,5-dimethylphenyl)methanol for research

An In-depth Technical Guide to (2-Iodo-4,5-dimethylphenyl)methanol for Research Professionals

Introduction to a Key Synthetic Building Block

(2-Iodo-4,5-dimethylphenyl)methanol, identified by CAS Number 851384-78-6, is a substituted benzyl alcohol derivative that serves as a crucial intermediate in advanced organic synthesis. Its molecular structure, featuring an iodinated and dimethyl-substituted phenyl ring attached to a hydroxymethyl group, offers a unique combination of reactive sites. This makes it a valuable precursor for creating complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The presence of the iodo group allows for a variety of powerful cross-coupling reactions, while the alcohol moiety can be readily modified, providing chemists with significant synthetic flexibility. This guide provides an in-depth overview of its suppliers, pricing, properties, and applications for researchers and drug development professionals.

Sourcing and Procurement: Suppliers and Price Analysis

Acquiring high-quality (2-Iodo-4,5-dimethylphenyl)methanol is the foundational step for any research endeavor. The compound is available from several reputable chemical suppliers who specialize in providing materials for research and development. Pricing is typically dependent on the quantity and purity required. Most suppliers do not list prices publicly; instead, they require users to log in or request a quote to view institutional or contract pricing.

| Supplier | CAS Number | Purity | Availability/Pricing Note |

| Sigma-Aldrich (Merck) | 851384-78-6 | 95% | Pricing requires institutional sign-in.[1][2][3] |

| BLD Pharmatech | 851384-78-6 | >95% | Available for online orders; specific pricing not listed.[4] |

| Synthonix | 2384859-13-4* | 95% | Contact for pricing.[5] |

| Dana Bioscience | Not specified | Not specified | A related compound was listed at $681.00 for 50mg.[6] |

| Ambeed, Inc. | 851384-78-6 | 95% | Distributed via Sigma-Aldrich; pricing requires sign-in.[2] |

*Note: Synthonix lists a structurally similar isomer, (2-iodo-3,4-dimethylphenyl)methanol. Researchers should verify the CAS number to ensure they are ordering the correct regioisomer for their synthetic route.

Core Physicochemical and Safety Profile

Understanding the compound's properties and safety requirements is critical for its proper handling, storage, and use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁IO | [1][2] |

| Molecular Weight | 262.09 g/mol | [1][2] |

| Physical Form | Powder, crystals, or solid | [1][2] |

| Purity | Typically ≥95% | [1][2][5] |

| Storage Temperature | Room temperature, sealed in dry, dark place. | [1][2] |

| InChI Key | OZONDJBVFLGNJH-UHFFFAOYSA-N | [1][2] |

Safety and Handling Information: (2-Iodo-4,5-dimethylphenyl)methanol is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][7]

Application in Drug Discovery and Medicinal Chemistry

The true utility of (2-Iodo-4,5-dimethylphenyl)methanol lies in its role as a versatile intermediate for constructing novel therapeutic agents. Its structure is particularly relevant for the synthesis of kinase inhibitors, a major class of anticancer drugs.

Rationale for Use as a Precursor: The iodinated phenyl ring is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern drug discovery, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. The dimethyl substitution pattern on the ring can influence the compound's solubility, metabolic stability, and binding orientation within a target protein's active site.

Case Study: Synthesis of Iodoquinazoline-Based Kinase Inhibitors Recent research has focused on synthesizing iodoquinazoline derivatives as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[8] Overexpression of these receptor tyrosine kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[8]

In these synthetic campaigns, an iodinated building block is essential. While not this exact molecule, related iodo-anilines are used to construct the core quinazoline scaffold.[9] The iodine atom is strategically positioned to either serve as a key interaction point within the kinase hinge region or as a handle for further functionalization to explore the hydrophobic pockets of the ATP-binding site.[8] The workflow for such a discovery process is outlined below.

Caption: Drug discovery workflow using an iodinated intermediate.

Experimental Protocols

Protocol 1: General Handling and Storage

This protocol ensures the stability of the compound and the safety of the researcher.

-

Receiving and Inspection: Upon receipt, visually inspect the container for any damage. Ensure the supplier label matches the order (CAS 851384-78-6).

-

Personal Protective Equipment (PPE): Before handling, wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

-

Work Environment: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][10][11]

-

Weighing and Dispensing: Use a clean spatula and weighing paper. Avoid creating dust. Close the container tightly immediately after use.

-

Storage: Store the container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[1][2] The recommended storage condition is room temperature.[1][2]

-

Disposal: Dispose of unused material and empty containers in accordance with local, state, and federal regulations for chemical waste.

Protocol 2: Conceptual Workflow for a Sonogashira Coupling Reaction

This protocol outlines a representative synthetic application. The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide, a reaction for which (2-Iodo-4,5-dimethylphenyl)methanol is an excellent substrate.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine (2-Iodo-4,5-dimethylphenyl)methanol (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

-

Solvent and Reagents: Add a suitable solvent (e.g., anhydrous DMF or triethylamine). Add the desired terminal alkyne (1.2 eq) and a base (e.g., triethylamine or diisopropylamine, 2-3 eq).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired alkynyl-substituted product.

Caption: Step-by-step Sonogashira coupling workflow.

Conclusion

(2-Iodo-4,5-dimethylphenyl)methanol is more than just a chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined reactivity allows scientists to efficiently construct novel molecular architectures that are essential for targeting complex diseases. By understanding its sourcing, handling, and synthetic potential, research organizations can better leverage this key intermediate to accelerate their drug discovery programs, ultimately contributing to the development of next-generation therapeutics.

References

-

(2-iodo-3,4-dimethylphenyl)methanol - [AC80758]. Synthonix. [Link]

-

(2-Iodo-3,4-dimethylphenyl)methanol 50mg. Dana Bioscience. [Link]

-

The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. Pharmaffiliates. [Link]

-

Multi-component reactions: Methods for drug discovery. Aaltodoc. [Link]

-

Methanol Safety Data Sheet. Methanex. [Link]

-

Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. PMC. [Link]

-

Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI. [Link]

Sources

- 1. (2-Iodo-4,5-dimethylphenyl)methanol | 851384-78-6 [sigmaaldrich.com]

- 2. (2-Iodo-4,5-dimethylphenyl)methanol | 851384-78-6 [sigmaaldrich.cn]

- 3. (2-Iodo-4,5-dimethylphenyl)methanol | 851384-78-6 [sigmaaldrich.com]

- 4. 851384-78-6|(2-Iodo-4,5-dimethylphenyl)methanol|BLD Pharm [bldpharm.com]

- 5. Synthonix, Inc > Synthons > 2384859-13-4 | (2-iodo-3,4-dimethylphenyl)methanol [synthonix.com]

- 6. danabiosci.com [danabiosci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. methanex.com [methanex.com]

A-Technical-Guide-to-2-iodo-4,5-dimethylaniline-and-2-iodo-3,4-dimethylaniline

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed comparative analysis of the structural isomers 2-iodo-4,5-dimethylaniline and 2-iodo-3,4-dimethylaniline. While structurally similar, the positional variance of the methyl and iodo substituents on the aniline ring imparts distinct stereoelectronic properties. These differences significantly influence their synthesis, reactivity in cross-coupling reactions, and spectroscopic signatures. Understanding these nuances is critical for synthetic chemists and drug development professionals who utilize these compounds as key building blocks in the creation of complex molecular architectures. This document outlines synthetic methodologies, explores the mechanistic basis for differential reactivity, and provides a guide to their analytical characterization.

Introduction: The Significance of Iodinated Anilines

Iodoanilines are a class of organic compounds that serve as versatile intermediates in modern synthetic chemistry. The presence of both an amino group and an iodine atom on the aromatic ring offers two distinct points for chemical modification. The amino group can be readily acylated, alkylated, or transformed into a diazonium salt, while the carbon-iodine bond is highly susceptible to forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.[1] Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings have become foundational tools in medicinal chemistry for the construction of complex molecular frameworks from iodoaniline precursors.[1][2]

This guide focuses on two specific dimethylated isomers: 2-iodo-4,5-dimethylaniline and 2-iodo-3,4-dimethylaniline. Their utility as building blocks in the synthesis of pharmaceuticals and other high-value materials makes a thorough understanding of their comparative properties essential for researchers in the field.

Molecular Structure and Stereoelectronic Properties

The seemingly minor shift in the position of one methyl group between these two isomers leads to significant differences in their chemical behavior. These differences are rooted in the interplay of steric and electronic effects.

dot

Caption: Comparative molecular structures.

2-iodo-4,5-dimethylaniline: In this isomer, the iodine atom is ortho to the amino group, and the two methyl groups are situated on the opposite side of the ring. This arrangement results in relatively unhindered access to both the amino group and the iodine atom.

2-iodo-3,4-dimethylaniline: Here, the iodine atom is flanked by the amino group on one side and a methyl group on the other (the C3 position). This "ortho-ortho" substitution pattern creates significant steric hindrance around the iodine atom. This crowding has profound implications for its reactivity, particularly in reactions involving the coordination of a bulky metal catalyst.

Synthesis and Mechanistic Considerations

The synthesis of these isomers typically involves the direct iodination of the corresponding dimethylaniline precursor. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the activating amino and methyl groups.

3.1. Synthesis of 2-iodo-4,5-dimethylaniline

The precursor for this isomer is 3,4-dimethylaniline.[3] The amino group is a powerful ortho-, para-director. Since the para position is blocked by a methyl group, electrophilic attack is directed to the positions ortho to the amine. Iodination will preferentially occur at the C2 position due to the combined activating effect of the C4-methyl group.

3.2. Synthesis of 2-iodo-3,4-dimethylaniline

The synthesis of this isomer starts from 2,3-dimethylaniline.[4] Similar to the previous case, the amino group directs iodination to the ortho and para positions. The para position (C6) is sterically less hindered, but the electronic activation from the two methyl groups can also influence the reaction. However, careful control of reaction conditions can favor iodination at the C6 position, which is equivalent to the C2 position in the final product name.

3.3. General Iodination Protocols

Several reagents can be employed for the iodination of anilines.[5][6] Common methods include:

-

Iodine monochloride (ICl): A highly reactive and efficient iodinating agent.

-

Molecular iodine (I₂): Often used in the presence of an oxidizing agent or a base to generate a more electrophilic iodine species.[7]

-

N-Iodosuccinimide (NIS): A milder and more selective iodinating reagent.

Experimental Protocol: General Iodination of a Dimethylaniline

This protocol is a generalized representation and may require optimization for each specific isomer.

-

Dissolution: Dissolve the starting dimethylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of dioxane and pyridine.[8]

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add the iodinating agent (e.g., I₂, 1.1 eq) to the cooled solution with stirring.

-

Reaction: Allow the reaction to proceed at 0 °C for a specified time, then warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

-

Extraction: Extract the product into an organic solvent like ethyl acetate or methylene chloride.

-

Washing: Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired iodo-dimethylaniline isomer.

Comparative Reactivity Analysis

The most significant difference between these two isomers lies in their reactivity in palladium-catalyzed cross-coupling reactions. This is a direct consequence of the steric environment around the carbon-iodine bond.

dot

Caption: Steric effects on cross-coupling reactivity.

The oxidative addition of a palladium(0) catalyst to the aryl-iodide bond is the rate-determining step in many cross-coupling cycles.

-

For 2-iodo-4,5-dimethylaniline , this step is relatively facile due to the lack of steric obstruction around the iodine atom. This generally leads to higher yields and faster reaction times under standard cross-coupling conditions.

-

For 2-iodo-3,4-dimethylaniline , the presence of the methyl group at the C3 position sterically encumbers the iodine atom. This makes it more difficult for the bulky palladium catalyst to approach and insert into the C-I bond.[9] Consequently, this isomer often requires more specialized catalytic systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), to achieve comparable yields.[10][11] Higher reaction temperatures and longer reaction times may also be necessary.

Spectroscopic and Analytical Characterization

Distinguishing between the two isomers is straightforward using standard analytical techniques, particularly ¹H NMR spectroscopy.

| Property | 2-iodo-4,5-dimethylaniline | 2-iodo-3,4-dimethylaniline |

| Molecular Weight | 247.08 g/mol [12] | 247.08 g/mol |

| CAS Number | 117832-17-4[12] | 60956-32-3 |

| Appearance | Solid or liquid | Data not widely available |

¹H NMR Spectroscopy

The primary distinguishing feature in the ¹H NMR spectra will be the signals from the aromatic protons.

-

2-iodo-4,5-dimethylaniline: This isomer will exhibit two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions. The chemical shifts of the two methyl groups will also be distinct.

-

2-iodo-3,4-dimethylaniline: This isomer will show two doublets in the aromatic region, corresponding to the protons at the C5 and C6 positions, which will be coupled to each other. The chemical shifts of the two methyl groups will also be characteristic.

Applications in Medicinal Chemistry and Materials Science

Both isomers are valuable precursors for a wide range of applications. Their use as intermediates allows for the introduction of a dimethylaniline moiety with a handle for further functionalization via cross-coupling.

-

Drug Discovery: Ortho-substituted anilines are key structural motifs in many pharmacologically active compounds.[13] These iodoaniline isomers serve as starting materials for the synthesis of inhibitors for various enzymes and receptors.

-

Materials Science: The ability to undergo cross-coupling reactions makes these compounds useful in the synthesis of conjugated polymers and other organic materials with interesting electronic and photophysical properties.

Conclusion

The positional isomerism of 2-iodo-4,5-dimethylaniline and 2-iodo-3,4-dimethylaniline gives rise to critical differences in their chemical properties. The steric hindrance around the iodine atom in the 3,4-dimethyl isomer significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions, often necessitating more robust catalytic systems compared to the less hindered 4,5-dimethyl isomer. These differences are readily identifiable through routine spectroscopic analysis. For synthetic and medicinal chemists, a clear understanding of these isomeric distinctions is paramount for efficient reaction design, the selection of appropriate catalysts, and the successful synthesis of target molecules.

References

- PrepChem. (n.d.). Synthesis of 2-iodo-4-methylaniline.

-

PubChem. (n.d.). 2-Iodo-4,5-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Ibrahim, H., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange.

- (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)

- (n.d.).

- Yao, T., & Larock, R. C. (2003). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 68(15), 5936–5942.

-

PubChem. (n.d.). 2-iodo-N,N-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- (n.d.).

- ResearchGate. (n.d.).

- MANAC Inc. (2022).

- (2006). INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE. Organic Syntheses, 83, 103.

- Wikipedia. (n.d.). 4-Iodo-N,N-dimethylaniline.

- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Standardised reaction of aniline with iodobenzene.

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (2023).

- (n.d.). p-NITRODIMETHYLANILINE. Organic Syntheses.

- (n.d.).

- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.

- YouTube. (2021). Dimethylaniline : Synthesis.

-

PubChem. (n.d.). 3,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Mishra, S., et al. (2000). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography–mass spectrometry. Analyst, 125, 461-465.

- Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.

- Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.

- ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling between aniline and iodoanisole using the TMSC.

-

PubChem. (n.d.). 2,3-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- PMC. (2024).

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis routes of 4-Iodo-2,6-dimethylaniline [benchchem.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Iodo-4,5-dimethylaniline | C8H10IN | CID 14040291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of ortho-Iodo Benzyl Alcohols in Modern Organic Synthesis: A Technical Guide

Abstract

ortho-Iodo benzyl alcohols are uniquely versatile building blocks in organic synthesis, serving as pivotal precursors for a diverse array of complex molecular architectures. The strategic placement of the hydroxyl and iodo functionalities on adjacent positions of the benzene ring engenders a rich and varied reactivity profile. This technical guide provides an in-depth exploration of the applications of ortho-iodo benzyl alcohols, with a particular focus on their utility in the synthesis of heterocyclic frameworks and in advanced cross-coupling methodologies. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present quantitative data to inform synthetic strategy and reaction optimization. This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage the synthetic potential of this important class of reagents.

Introduction: The Unique Reactivity of ortho-Iodo Benzyl Alcohols

The juxtaposition of a nucleophilic hydroxyl group and an electrophilic carbon-iodine bond within the ortho-iodo benzyl alcohol scaffold is the cornerstone of its synthetic utility. This arrangement facilitates a range of intramolecular reactions, leading to the efficient construction of various heterocyclic systems. Furthermore, the C–I bond is highly amenable to oxidative addition with transition metal catalysts, making these compounds excellent substrates for a variety of cross-coupling reactions. This guide will systematically explore these applications, providing both the theoretical framework and practical guidance for their implementation in the laboratory.

A common route to access ortho-iodo benzyl alcohols is through the reduction of the corresponding ortho-iodobenzoic acids.

Protocol 1: Synthesis of (2-Iodophenyl)methanol

This protocol details the reduction of 2-iodobenzoic acid using a borane-dimethyl sulfide complex.

Procedure:

-

To a solution of 2-iodobenzoic acid (4.15 g, 16.8 mmol) in anhydrous tetrahydrofuran (THF, 16 mL) at 0 °C, slowly add borane-dimethyl sulfide complex (1.90 mL, 20.0 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

Quench the reaction by the careful addition of a phosphate buffer (pH 7).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield (2-iodophenyl)methanol as a white solid (3.84 g, 98% yield), which can often be used without further purification.[1]

Intramolecular Cyclization Reactions: A Gateway to Heterocycles

The inherent proximity of the hydroxyl and iodo groups in ortho-iodo benzyl alcohols makes them ideal precursors for intramolecular cyclization reactions, providing facile access to a variety of oxygen- and nitrogen-containing heterocycles.

Synthesis of Oxygen-Containing Heterocycles

A powerful application of ortho-iodo benzyl alcohols is their conversion to ortho-(1-alkynyl)benzyl alcohols, which can then undergo iodocyclization to furnish substituted isochromenes. This transformation typically proceeds via an initial Sonogashira coupling followed by an intramolecular cyclization.

dot graph TD { A["ortho-Iodo Benzyl Alcohol"] -- "Sonogashira Coupling" --> B["ortho-(1-Alkynyl)benzyl Alcohol"]; B -- "Iodocyclization (I2, NaHCO3)" --> C["Iodo-substituted Isochromene"]; subgraph "Reaction Sequence" A; B; C; end } caption: "Synthesis of isochromenes from ortho-iodo benzyl alcohols."

Mechanism of Iodocyclization: The iodocyclization is initiated by the electrophilic attack of iodine on the alkyne, forming a cyclic iodonium ion intermediate. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the iodonium ion to forge the new C–O bond and construct the isochromene ring system.

This protocol describes the iodocyclization of 2-(p-tolylethynyl)benzyl alcohol.

Procedure:

-

To a solution of 2-(p-tolylethynyl)benzyl alcohol (67 mg, 0.30 mmol) in acetonitrile (6.0 mL), add sodium bicarbonate (76 mg, 0.90 mmol).

-

Add iodine (228 mg, 0.90 mmol) to the stirring mixture at room temperature.

-

Continue stirring at room temperature for 15 hours.

-

Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate and stir for 5-10 minutes.

-

Extract the product with an appropriate organic solvent, dry the organic layer, and purify by chromatography to obtain the desired isochromene.

| Entry | R Group | Product | Yield (%) |

| 1 | Phenyl | 4-Iodo-3-phenyl-1H-isochromene | 92 |

| 2 | p-Tolyl | 4-Iodo-3-(p-tolyl)-1H-isochromene | 95 |

| 3 | n-Butyl | 3-Butyl-4-iodo-1H-isochromene | 85 |

Table 1: Substrate Scope for the Iodocyclization of ortho-(1-Alkynyl)benzyl Alcohols.

ortho-Iodo benzyl alcohols can also serve as precursors for 2-vinylbenzyl alcohols, which undergo iodocyclization to yield 1,3-dihydroisobenzofurans, also known as phthalans.

dot graph TD { A["ortho-Iodo Benzyl Alcohol"] -- "Cross-Coupling (e.g., Stille)" --> B["2-Vinylbenzyl Alcohol"]; B -- "Iodocyclization (I2)" --> C["Iodomethyl-dihydroisobenzofuran"]; subgraph "Reaction Pathway" A; B; C; end } caption: "Synthesis of phthalans from ortho-iodo benzyl alcohols."

Synthesis of Nitrogen-Containing Heterocycles

The versatility of ortho-iodo benzyl alcohols extends to the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and bioactive natural products.

Isoindolinones are a prominent class of nitrogen heterocycles. While various methods exist for their synthesis, routes starting from ortho-iodo benzyl alcohols often involve an initial oxidation to the corresponding aldehyde, followed by condensation with an amine and subsequent cyclization.

dot graph TD { A["ortho-Iodo Benzyl Alcohol"] -- "Oxidation" --> B["ortho-Iodobenzaldehyde"]; B -- "Reductive Amination/Amidation" --> C["N-Substituted-ortho-iodobenzylamine/amide"]; C -- "Intramolecular C-N Coupling" --> D["Isoindolinone"]; subgraph "Synthetic Route to Isoindolinones" A; B; C; D; end } caption: "General strategy for isoindolinone synthesis."

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in ortho-iodo benzyl alcohols is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and ortho-iodo benzyl alcohols are excellent substrates for a variety of these transformations.